2-(环丙烷甲酰胺基)异烟酸

描述

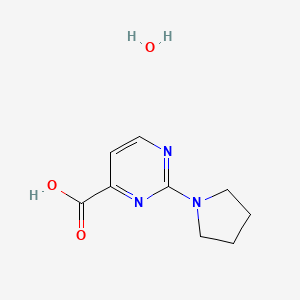

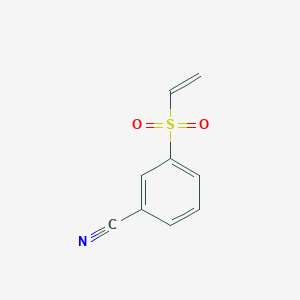

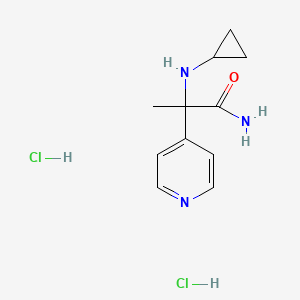

“2-(Cyclopropanecarboxamido)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Synthesis Analysis

The synthesis of nonradioactive CMP was achieved by the coupling of 2-(cyclopropanecarboxamido) isonicotinic acid and 4-methoxypyridin-3-amine . Desmethyl-CMP was obtained by demethylation of CMP with BBr3 .Chemical Reactions Analysis

The radiochemical synthesis of [11C]CMP was optimized and automated on a GE-FX2MeI/FX2M radiochemistry module by alkylating the corresponding desmethyl-CMP precursor with [11C]MeI in DMF in presence of NaOH .Physical And Chemical Properties Analysis

Isonicotinic acid, from which “2-(Cyclopropanecarboxamido)isonicotinic acid” is derived, is a white to off-white crystalline solid with a molar mass of 123.111 g·mol−1 . It has a melting point of 310 °C (590 °F; 583 K) and sublimes .科学研究应用

2-(Cyclopropanecarboxamido)isonicotinic acid: A Comprehensive Analysis

Organic Synthesis: This compound can serve as an organocatalyst in multi-component condensation reactions, which are pivotal in synthesizing complex heterocyclic compounds such as pyranopyrazoles . These reactions are fundamental in creating diverse molecular structures that can have various applications, including pharmaceuticals and agrochemicals.

Coordination Chemistry: As an organic ligand, 2-(Cyclopropanecarboxamido)isonicotinic acid can be used to prepare coordination polymers, such as copper (I) halide coordination polymers . These polymers have potential applications in materials science, including catalysis, gas storage, and separation technologies.

Radiopharmaceuticals: In the field of nuclear medicine, this compound has been used in the synthesis of nonradioactive ligands for positron emission tomography (PET) imaging agents . Such agents are crucial for diagnosing and monitoring various diseases, including neurological disorders and cancers.

Medicinal Chemistry: The coupling of 2-(Cyclopropanecarboxamido)isonicotinic acid with other amines has been reported to yield compounds with high affinity for certain biological targets . These synthesized compounds can be further explored for their therapeutic potential against diseases where such targets are implicated.

Plant Immune System Induction: Derivatives of isonicotinic acid have shown efficacy in inducing plants’ natural immune systems . By extension, 2-(Cyclopropanecarboxamido)isonicotinic acid could be modified and applied in agricultural research to develop new plant protection strategies.

安全和危害

While specific safety and hazard information for “2-(Cyclopropanecarboxamido)isonicotinic acid” is not available, it’s important to handle all chemicals with care. For instance, isonicotinic acid should be handled with personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing .

未来方向

作用机制

- Role : KatG activates isoniazid by forming a hypothetical isonicotinoyl anion or radical, which is essential for its antimycobacterial activity .

- Resulting Changes : This disruption weakens the mycobacterial cell wall, rendering the bacterium more susceptible to immune clearance and other antitubercular drugs .

Target of Action

Mode of Action

Biochemical Pathways

属性

IUPAC Name |

2-(cyclopropanecarbonylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQJIXVJEGEZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropanecarboxamido)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)

![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)